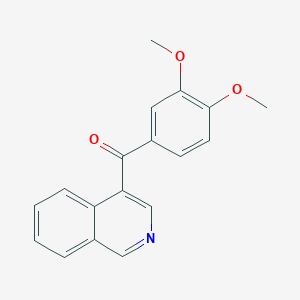

4-(3,4-Dimethoxybenzoyl)isoquinoline

Description

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-21-16-8-7-12(9-17(16)22-2)18(20)15-11-19-10-13-5-3-4-6-14(13)15/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSKCTDKQKJNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801249681 | |

| Record name | (3,4-Dimethoxyphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187168-26-8 | |

| Record name | (3,4-Dimethoxyphenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethoxyphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-(3,4-Dimethoxybenzoyl)isoquinoline generally involves two key stages:

- Formation of the Isoquinoline Core: This is often achieved via cyclization reactions starting from substituted phenethylamines or benzylaminoacetonitriles.

- Introduction of the 3,4-Dimethoxybenzoyl Group: Typically performed by acylation or coupling reactions using 3,4-dimethoxybenzoyl derivatives.

Preparation of Isoquinoline Intermediates

One-Pot Synthesis of 6,7-Dimethoxy-3,4-Dihydroisoquinoline Hydrochloride

A highly efficient one-pot method for preparing isoquinoline derivatives with methoxy substituents is described in a 2019 patent. This method uses 3,4-dimethoxyphenethylamine as the starting material and proceeds via formylation followed by cyclization catalyzed by phosphotungstic acid.

- Reflux 3,4-dimethoxyphenethylamine with ethyl formate for 6 hours to form an intermediate.

- Add oxalyl chloride in acetonitrile at 10-20 °C, followed by dropwise addition of the intermediate solution.

- After reaction, add phosphotungstic acid to catalyze ring closure.

- Add methanol and reflux for 3 hours.

- Cool, filter, wash, and dry to obtain the isoquinoline hydrochloride.

| Parameter | Example 1 | Example 2 | Example 3 (with CH2Cl2) |

|---|---|---|---|

| Ethyl formate (g) | 116.3 | 70.8 | 141.6 |

| 3,4-Dimethoxyphenethylamine (g) | 86.6 | 86.6 | 86.6 |

| Oxalyl chloride (g) | 126 | 126 | 126 |

| Solvent | Acetonitrile | Acetonitrile | Dichloromethane |

| Yield (%) | 78 | 76 | 80 |

| Purity (%) | 99.3 | 99.7 | 99.1 |

| Max single impurity (%) | 0.16 | 0.08 | 0.16 |

This method yields high-purity 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with yields around 75-80%, suitable for further functionalization.

Functionalization to this compound

While direct literature on the exact preparation of this compound is limited, related methods for acylation of isoquinoline derivatives provide a strong basis.

Acylation via Benzoyl Chloride Derivatives

- The isoquinoline intermediate can be acylated at the 4-position using 3,4-dimethoxybenzoyl chloride under Friedel-Crafts acylation conditions.

- Lewis acids such as aluminum chloride (AlCl3) or phosphotungstic acid can catalyze this reaction.

- Reaction conditions typically involve low temperatures (0-5 °C) initially, followed by gradual warming to room temperature or reflux to complete the reaction.

- The product is isolated by quenching, extraction, and purification via recrystallization or chromatography.

This approach is consistent with standard aromatic ketone synthesis protocols and leverages the electron-rich methoxy groups to direct acylation efficiently.

Alternative Multicomponent and Cycloaddition Approaches

Research on isoquinoline derivatives indicates that multicomponent reactions involving isoquinolinium salts and acetylenic dipolarophiles can yield substituted isoquinoline frameworks with various functional groups, including benzoyl substituents.

- For example, a three-component reaction involving isoquinoline, phenacyl bromides, and alkynes in epoxides leads to pyrrolo[2,1-a]isoquinoline derivatives.

- The reaction proceeds via isoquinolinium N-ylide intermediates and 1,3-dipolar cycloaddition, followed by rearrangement and dehydrogenation.

- While this method is more complex, it allows for diverse substitution patterns, potentially including 3,4-dimethoxybenzoyl groups if the appropriate phenacyl bromide is used.

This method is useful for synthesizing related isoquinoline derivatives with high regio- and stereoselectivity.

Cyclization from Benzylaminoacetonitriles

Another route to isoquinoline derivatives involves cyclization of 3,4-dimethoxybenzylaminoacetonitriles in concentrated sulfuric acid, followed by hydrolysis to yield 1,2-dihydroisoquinolin-4(3H)-ones.

Summary Table of Preparation Methods

Research Findings and Considerations

- The one-pot method for isoquinoline intermediate synthesis is industrially promising due to its simplicity, high yield, and purity, reducing costs and waste.

- Acylation reactions must be carefully controlled to avoid polyacylation or degradation of methoxy groups.

- Multicomponent reactions offer structural diversity but require longer reaction times and more complex purification.

- Cyclization from benzylaminoacetonitriles provides a robust route to isoquinoline ketones, which can be further functionalized to the target compound.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzoyl)isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

4-(3,4-Dimethoxybenzoyl)isoquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for cardiovascular and neurological disorders.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxybenzoyl)isoquinoline involves its interaction with various molecular targets. Isoquinoline derivatives are known to modulate the activity of enzymes and receptors, particularly those involved in the cardiovascular and nervous systems. The compound may exert its effects by blocking ion channels or modulating receptor activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

- Bioactivity: Pyrrolo[2,1-a]isoquinoline derivatives (e.g., ) demonstrate potent cytotoxicity, suggesting that the isoquinoline core’s rigidity and planar structure are critical for anticancer activity. However, the dimethoxybenzoyl group’s role in such activity remains unexplored .

- Synthetic Accessibility: Reissert compound syntheses (e.g., ) and Pd-catalyzed cross-coupling () are common methods for isoquinoline derivatives, but this compound’s discontinued status may reflect challenges in large-scale production .

Functional and Pharmacological Comparisons

Cytotoxic Activity

- Pyrrolo[2,1-a]isoquinoline Derivatives: Compounds such as 1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinoline (6a) exhibit IC₅₀ values of 1.93 µM against HeLa cells, outperforming reference drugs. The dimethoxy groups at C8 and C9 likely enhance membrane permeability and DNA intercalation .

Receptor Binding and Signaling

- PPAR Ligands: The compound 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl}isoquinoline () was cocrystallized with peroxisome proliferator-activated receptors (PPARs), indicating its role in modulating metabolic pathways. The dimethoxybenzyl group may stabilize ligand-receptor interactions through van der Waals forces .

Biological Activity

4-(3,4-Dimethoxybenzoyl)isoquinoline is an organic compound belonging to the isoquinoline derivatives, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cardiovascular and neurological disorders. The molecular formula of this compound is C18H15NO3, with a molecular weight of 293.33 g/mol.

The biological activity of this compound primarily involves its interaction with cardiomyocyte sodium and calcium channels. By blocking these channels, the compound influences intracellular calcium ion concentrations, leading to a dose-dependent negative inotropic effect, which decreases the force of heart muscle contraction. This mechanism suggests potential applications in treating conditions such as hypertension and heart failure .

Biological Activities

1. Anticancer Properties

Research indicates that isoquinoline derivatives can exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the isoquinoline core can enhance its potency against cancer cells .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is believed to modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This action may provide therapeutic benefits in conditions characterized by chronic inflammation .

3. Cardiovascular Effects

As noted earlier, the impact on sodium and calcium channels indicates a role in cardiovascular health. By managing calcium influx into cardiomyocytes, the compound may help regulate heart rhythm and reduce arrhythmias .

Case Study 1: Anticancer Activity

A study evaluated the effects of various isoquinoline derivatives, including this compound, on breast cancer cell lines. The results demonstrated that this compound significantly reduced cell viability with an IC50 value indicating potent cytotoxicity . The study utilized MTT assays to quantify cell proliferation and showed that the compound induced apoptosis through caspase activation.

Case Study 2: Cardiovascular Impact

In a laboratory setting, this compound was tested on isolated rat heart tissues. The results indicated a marked decrease in contractility at higher concentrations, confirming its role as a negative inotropic agent. This study supports its potential use in managing heart failure symptoms .

Research Findings Summary Table

| Activity | Mechanism | Evidence |

|---|---|---|

| Anticancer | Induction of apoptosis; inhibition of proliferation | IC50 values from MTT assays |

| Anti-inflammatory | Modulation of cytokine release | Inhibition of TNF-α and IL-6 production |

| Cardiovascular | Blockage of sodium/calcium channels | Dose-dependent reduction in cardiac contractility |

Q & A

Q. What precautions are essential for handling this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.